2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide
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Overview
Description
2-Bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide typically involves the reaction of 2-bromoethylbenzenesulfonamide with o-tolylmethanol in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and methoxy group play crucial roles in its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2-methoxyethyl)benzenesulfonamide
- N-(2-Methoxy-2-(o-tolyl)ethyl)benzenesulfonamide
- 2-Bromo-N-(2-methoxy-2-phenylethyl)benzenesulfonamide
Uniqueness
2-Bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-12-7-3-4-8-13(12)15(21-2)11-18-22(19,20)16-10-6-5-9-14(16)17/h3-10,15,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTWNFQZJFJORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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